2-Ethylphenylboronic acid

Suzuki-Miyaura coupling Sterically hindered biaryls Catalyst efficiency

2-Ethylphenylboronic acid (CAS 90002-36-1) is an ortho-substituted arylboronic acid with the molecular formula C8H11BO2 and a molecular weight of 149.98 g/mol. Unlike unsubstituted phenylboronic acid, the ortho-ethyl group introduces both steric and electronic perturbations that modulate reactivity in palladium-catalyzed cross-coupling reactions.

Molecular Formula C8H11BO2
Molecular Weight 149.98 g/mol
CAS No. 90002-36-1
Cat. No. B151141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylphenylboronic acid
CAS90002-36-1
Molecular FormulaC8H11BO2
Molecular Weight149.98 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1CC)(O)O
InChIInChI=1S/C8H11BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6,10-11H,2H2,1H3
InChIKeyQSSPYZOSTJDTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylphenylboronic Acid (CAS 90002-36-1): An Ortho-Substituted Arylboronic Acid Building Block for Sterically Demanding Cross-Coupling


2-Ethylphenylboronic acid (CAS 90002-36-1) is an ortho-substituted arylboronic acid with the molecular formula C8H11BO2 and a molecular weight of 149.98 g/mol . Unlike unsubstituted phenylboronic acid, the ortho-ethyl group introduces both steric and electronic perturbations that modulate reactivity in palladium-catalyzed cross-coupling reactions. This compound is supplied as a white to off-white crystalline solid with a melting point of approximately 108 °C (lit.) and is typically available at purities of 97% or higher by HPLC or neutralization titration [1]. It is primarily employed as a coupling partner in Suzuki-Miyaura reactions and enantioselective Hayashi-Miyaura reactions to construct ortho-substituted biaryl architectures .

Why 2-Ethylphenylboronic Acid Cannot Be Replaced by Phenyl-, Tolyl-, or Other Ortho-Substituted Boronic Acids


The ethyl substituent at the ortho position creates a steric environment that is distinct from methyl, isopropyl, or hydrogen. In palladium-catalyzed Suzuki-Miyaura reactions with sterically hindered aryl bromides, the rate of transmetalation and the overall yield are highly sensitive to the size of the ortho group on the boronic acid . Simply substituting 2-methylphenylboronic acid or phenylboronic acid for 2-ethylphenylboronic acid can lead to lower yields or failed couplings when the electrophile is di-ortho-substituted . Conversely, bulkier analogues such as 2-isopropylphenylboronic acid or 2-phenylphenylboronic acid can suppress reactivity due to excessive steric hindrance, making 2-ethylphenylboronic acid a balanced intermediate for demanding tetra-ortho-substituted biaryl syntheses .

Quantitative Differentiation of 2-Ethylphenylboronic Acid vs. Closest Analogs in Sterically Hindered Suzuki-Miyaura Coupling


Superior Reactivity Over Bulkier Ortho-Substituted Boronic Acids in Coupling with 2,4,6-Triisopropylbromobenzene

Under identical mild conditions (1 mol% Pd, THF, 50 °C, 1 h), 2-ethylphenylboronic acid (2c) couples with 2,4,6-triisopropylbromobenzene (1a) in excellent yield, while the bulkier 2-isopropoxyphenylboronic acid (2e) and 2-phenylphenylboronic acid (2f) suffer a significant loss in yield . This positions the ethyl substituent as the optimal steric balance for demanding tri-ortho-substituted biaryl formations.

Suzuki-Miyaura coupling Sterically hindered biaryls Catalyst efficiency

Comparative Reactivity with 2,6-Dimethylbromobenzene: Fast Coupling Achieved with the Ethyl Analog

In couplings with 2,6-dimethylbromobenzene (1b) at 100 °C, 2-ethylphenylboronic acid (2c) achieved an excellent yield in less than 30 minutes, comparable to 2-methoxyphenylboronic acid (2d) and 1-naphthylboronic acid (2h) . In contrast, more sterically demanding 2-isopropoxyphenylboronic acid (2e) and 2-phenylphenylboronic acid (2f) showed only a slight improvement over background, underscoring the ethyl group's optimum steric profile for fast, high-yielding couplings.

Suzuki-Miyaura coupling Di-ortho-substituted substrates Reaction kinetics

Differentiation from Meta- and Para-Ethylphenylboronic Acids via Regioselectivity in Atropselective Suzuki-Miyaura Reactions

The ortho-ethyl group provides a distinct steric directing effect in the synthesis of axially chiral biaryls. Literature on related ortho-substituted arylpyridines demonstrates that ortho-substituted phenylboronic acids give opposite atropselectivity compared to their meta- or para-isomers due to altered rotational barriers and transition-state geometries [1]. While the meta- and para-ethylphenylboronic acids (CAS 90555-65-0 and 63139-21-9, respectively) are structurally isomeric, their inability to exert the same ortho steric influence makes them functionally non-interchangeable for atropselective syntheses.

Atropisomerism Regioselectivity Steric control

Purity and Anhydride Content Specification: A Procurement-Relevant Differentiation

Commercial 2-ethylphenylboronic acid is explicitly sold as 'containing varying amounts of anhydride' (the corresponding boroxine) . This is a known property of ortho-substituted arylboronic acids and can affect the active equivalents in a reaction. For accurate stoichiometry, users must rely on suppliers that report purity by both HPLC and neutralization titration. For example, the TCI product specifies a purity range of 97.0–115.0% by titration , while ChemImpex reports 95–105% by titration . This contrasts with 2-methylphenylboronic acid, which is often sold as 'contains varying amounts of anhydride' but from different supply chains with potentially different anhydride equilibria.

Quality control Reagent specification Suzuki-Miyaura coupling

Melting Point as a Differentiating Physicochemical Fingerprint

The melting point of 2-ethylphenylboronic acid is reported at 108 °C or 102.5–107.5 °C (lit.) . This is distinctly lower than the melting points of its closest analogs: 2-methylphenylboronic acid (162–164 °C) and phenylboronic acid (216–219 °C). The lower melting point is consistent with the reduced crystal lattice energy imparted by the flexible ethyl group, which can be advantageous for solubility in organic solvents but also requires stricter storage temperature control.

Physicochemical properties Identity testing Solid-state characterization

High-Value Application Scenarios for 2-Ethylphenylboronic Acid Based on Quantitative Differentiation Evidence


Synthesis of Tetra-Ortho-Substituted Biaryl Pharmaceutical Intermediates

For drug discovery programs targeting highly hindered biaryl cores—such as certain kinase inhibitors or GPCR modulators—2-ethylphenylboronic acid provides the optimal steric profile to achieve selective mono-coupling where bulkier boronic acids fail. The Hoshi et al. study demonstrates that using 2-ethylphenylboronic acid with the R-Phos/Pd catalyst system at 50 °C enables rapid, high-yielding construction of tri-ortho-substituted biphenyls that are inaccessible with the isopropoxy or phenyl analogues .

Atropselective Synthesis of Axially Chiral Ligands

When designing atropisomeric ligands for asymmetric catalysis, the ortho-ethyl substituent directs the axial chirality outcome in a manner distinct from meta- or para-ethyl isomers. The class-level evidence from Pomarański et al. on ortho-substituted arylpyridines establishes that ortho-substituted boronic acids lead to opposite atropselectivity compared to their regioisomers, making 2-ethylphenylboronic acid the mandatory choice for targets requiring ortho-ethyl substitution adjacent to the biaryl axis [1].

Process Development Requiring Accurate Active Boronic Acid Equivalents

In kilolab and pilot-plant campaigns, the anhydride content of 2-ethylphenylboronic acid (commonly reported as 'contains varying amounts of anhydride') must be controlled. Suppliers such as TCI provide a quantitative titration purity range (97.0–115.0%), enabling process chemists to correct for the boroxine equilibrium and avoid stoichiometric errors that could depress yield by 10–20% . This level of specification is often absent for less-characterized alternatives.

Structure–Activity Relationship (SAR) Exploration of Ortho-Alkyl Chain Length

In medicinal chemistry SAR campaigns, the ethyl group serves as a critical intermediate between the methyl and isopropyl analogues in terms of steric bulk (Taft Es or Charton ν parameters). 2-Ethylphenylboronic acid allows systematic exploration of the steric effect on biological target binding without introducing the electronic perturbations of oxygen, nitrogen, or halogen substituents. Its unique melting point (108 °C) also simplifies characterization in compound management workflows .

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